molecular formula C21H20N2O2 B11034998 4',4',6'-trimethyl-1,4-dihydro-4'H-spiro[3,1-benzoxazine-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one

4',4',6'-trimethyl-1,4-dihydro-4'H-spiro[3,1-benzoxazine-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one

Cat. No.: B11034998
M. Wt: 332.4 g/mol
InChI Key: GOYQVEVXSLQGII-UHFFFAOYSA-N
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Description

4’,4’,6’-trimethyl-1,4-dihydro-4’H-spiro[3,1-benzoxazine-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one is a complex organic compound with a unique spiro structure. This compound is characterized by its intricate molecular architecture, which includes multiple fused rings and a spiro junction. It is of interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,4’,6’-trimethyl-1,4-dihydro-4’H-spiro[3,1-benzoxazine-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and spiro formation reactions. Common reagents used in these synthetic routes include various amines, aldehydes, and catalysts that facilitate the formation of the spiro junction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4’,4’,6’-trimethyl-1,4-dihydro-4’H-spiro[3,1-benzoxazine-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, as well as substituted spiro compounds with potential biological activities.

Scientific Research Applications

4’,4’,6’-trimethyl-1,4-dihydro-4’H-spiro[3,1-benzoxazine-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique molecular structure and biological activities.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its stability and structural properties.

Mechanism of Action

The mechanism of action of 4’,4’,6’-trimethyl-1,4-dihydro-4’H-spiro[3,1-benzoxazine-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’,4’,6’-trimethyl-1,4-dihydro-4’H-spiro[3,1-benzoxazine-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one is unique due to its complex spiro structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

9',11',11'-trimethylspiro[1,4-dihydro-3,1-benzoxazine-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene]-2'-one

InChI

InChI=1S/C21H20N2O2/c1-13-11-20(2,3)23-18-15(13)8-6-9-16(18)21(19(23)24)22-17-10-5-4-7-14(17)12-25-21/h4-11,22H,12H2,1-3H3

InChI Key

GOYQVEVXSLQGII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C3=C1C=CC=C3C4(C2=O)NC5=CC=CC=C5CO4)(C)C

Origin of Product

United States

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